molecular formula C139H138N8O28S2 B13398238 [3-[(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-4-(4-propylphenyl)phenyl] 4-[2-prop-2-enoyloxy-3-(4-prop-2-enoyloxybutoxy)propoxy]benzoate;2-[3-[(9H-fluoren-9-ylhydrazinylidene)methyl]-4-[4-[2-prop-2-enoyloxy-3-(4-prop-2-enoyloxybutoxy)propoxy]benzoyl]oxyphenyl]ethyl 4-propylbenzoate;(4-propylphenyl) 3-[(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-4-[4-[2-prop-2-enoyloxy-3-(4-prop-2-enoyloxybutoxy)propoxy]benzoyl]oxybenzoate CAS No. 9023-78-3

[3-[(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-4-(4-propylphenyl)phenyl] 4-[2-prop-2-enoyloxy-3-(4-prop-2-enoyloxybutoxy)propoxy]benzoate;2-[3-[(9H-fluoren-9-ylhydrazinylidene)methyl]-4-[4-[2-prop-2-enoyloxy-3-(4-prop-2-enoyloxybutoxy)propoxy]benzoyl]oxyphenyl]ethyl 4-propylbenzoate;(4-propylphenyl) 3-[(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-4-[4-[2-prop-2-enoyloxy-3-(4-prop-2-enoyloxybutoxy)propoxy]benzoyl]oxybenzoate

Cat. No.: B13398238
CAS No.: 9023-78-3
M. Wt: 2432.7 g/mol
InChI Key: BTIFJZBNNZJIKS-UHFFFAOYSA-N
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Description

The compound [3-[(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-4-(4-propylphenyl)phenyl] 4-[2-prop-2-enoyloxy-3-(4-prop-2-enoyloxybutoxy)propoxy]benzoate;2-[3-[(9H-fluoren-9-ylhydrazinylidene)methyl]-4-[4-[2-prop-2-enoyloxy-3-(4-prop-2-enoyloxybutoxy)propoxy]benzoyl]oxyphenyl]ethyl 4-propylbenzoate;(4-propylphenyl) 3-[(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-4-[4-[2-prop-2-enoyloxy-3-(4-prop-2-enoyloxybutoxy)propoxy]benzoyl]oxybenzoate is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of benzothiazole and fluorenyl hydrazones, followed by their condensation with various substituted phenyl and benzoate derivatives. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states or derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an active pharmaceutical ingredient or as a diagnostic tool.

    Industry: The compound may find use in the development of new materials, coatings, or other industrial products.

Mechanism of Action

The mechanism by which the compound exerts its effects depends on its molecular structure and the specific biological or chemical context. It may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other benzothiazole and fluorenyl hydrazone derivatives, as well as related phenyl and benzoate compounds. These compounds may share structural features and exhibit similar chemical and biological properties.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and structural motifs, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

9023-78-3

Molecular Formula

C139H138N8O28S2

Molecular Weight

2432.7 g/mol

IUPAC Name

[3-[(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-4-(4-propylphenyl)phenyl] 4-[2-prop-2-enoyloxy-3-(4-prop-2-enoyloxybutoxy)propoxy]benzoate;2-[3-[(9H-fluoren-9-ylhydrazinylidene)methyl]-4-[4-[2-prop-2-enoyloxy-3-(4-prop-2-enoyloxybutoxy)propoxy]benzoyl]oxyphenyl]ethyl 4-propylbenzoate;(4-propylphenyl) 3-[(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-4-[4-[2-prop-2-enoyloxy-3-(4-prop-2-enoyloxybutoxy)propoxy]benzoyl]oxybenzoate

InChI

InChI=1S/C52H52N2O10.C44H43N3O10S.C43H43N3O8S/c1-4-13-36-18-21-38(22-19-36)51(57)61-31-28-37-20-27-47(40(32-37)33-53-54-50-45-16-9-7-14-43(45)44-15-8-10-17-46(44)50)64-52(58)39-23-25-41(26-24-39)62-35-42(63-49(56)6-3)34-59-29-11-12-30-60-48(55)5-2;1-4-11-30-14-19-35(20-15-30)56-43(51)32-18-23-38(33(26-32)27-45-47-44-46-37-12-7-8-13-39(37)58-44)57-42(50)31-16-21-34(22-17-31)54-29-36(55-41(49)6-3)28-52-24-9-10-25-53-40(48)5-2;1-4-11-30-14-16-31(17-15-30)37-23-22-35(26-33(37)27-44-46-43-45-38-12-7-8-13-39(38)55-43)54-42(49)32-18-20-34(21-19-32)52-29-36(53-41(48)6-3)28-50-24-9-10-25-51-40(47)5-2/h5-10,14-27,32-33,42,50,54H,2-4,11-13,28-31,34-35H2,1H3;5-8,12-23,26-27,36H,2-4,9-11,24-25,28-29H2,1H3,(H,46,47);5-8,12-23,26-27,36H,2-4,9-11,24-25,28-29H2,1H3,(H,45,46)

InChI Key

BTIFJZBNNZJIKS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C2=C(C=C(C=C2)OC(=O)C3=CC=C(C=C3)OCC(COCCCCOC(=O)C=C)OC(=O)C=C)C=NNC4=NC5=CC=CC=C5S4.CCCC1=CC=C(C=C1)C(=O)OCCC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)OCC(COCCCCOC(=O)C=C)OC(=O)C=C)C=NNC4C5=CC=CC=C5C6=CC=CC=C46.CCCC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)OCC(COCCCCOC(=O)C=C)OC(=O)C=C)C=NNC4=NC5=CC=CC=C5S4

physical_description

Solid;  [Sigma-Aldrich MSDS]

Origin of Product

United States

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